L-(R)-iprovalicarb
Description
Historical Context of Valinamide (B3267577) Fungicide Development
The development of valinamide fungicides is part of a broader history of innovation in agricultural chemistry aimed at combating crop diseases. The quest for effective fungicides began in the 19th century with the discovery of treatments like lime sulfur and Bordeaux mixture. imskolkata.orgmsu.edu The 20th century saw the introduction of organic fungicides and, later, systemic fungicides with specific modes of action. imskolkata.orgresearchgate.net
The discovery of dimethomorph (B118703) in the 1980s marked the advent of the CAA fungicide group. researchgate.netresearchgate.net This led to further research and development, resulting in the creation of other CAA fungicides, including iprovalicarb (B1672162), which is a valinamide carbamate (B1207046). nzpps.orgkahaku.go.jp Kumiai Chemical Industry Co., Ltd. developed and marketed iprovalicarb in 2007. kahaku.go.jp These fungicides offered a new mode of action, primarily by inhibiting phospholipid biosynthesis and interfering with cell wall deposition in oomycetes. nzpps.orgagribegri.com
Classification of Iprovalicarb within Fungicide Resistance Action Committee (FRAC) System
The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action to provide guidance for resistance management. Iprovalicarb and other CAA fungicides are categorized under FRAC Code 40. nzpps.orgirfarm.comfrac.info This group targets the proposed site of phospholipid biosynthesis and cell wall deposition. frac.infoufl.eduufl.edu
The CAA group is further divided into chemical subgroups:
Cinnamic acid amides (e.g., dimethomorph)
Valinamide carbamates (e.g., iprovalicarb, benthiavalicarb, valifenalate)
Mandelic acid amides (e.g., mandipropamid) nzpps.orgfrac.info
It is important to note that cross-resistance has been observed among all members of the CAA group. frac.infoufl.eduipw.co.za Therefore, proper resistance management strategies, such as alternating with fungicides from different FRAC groups, are essential. frac.info FRAC considers the risk of resistance development to CAA fungicides to be low to medium. nzpps.orgfrac.infoufl.edu
Table 1: FRAC Classification of Iprovalicarb
| Attribute | Details |
| FRAC Group | Carboxylic Acid Amide (CAA) fungicides |
| FRAC Code | 40 |
| Mode of Action | Proposed to inhibit phospholipid biosynthesis and cell wall deposition |
| Chemical Subgroup | Valinamide carbamates |
| Cross-Resistance | Exists among all CAA fungicides |
| Resistance Risk | Low to Medium |
Agricultural and Mycology Significance of Iprovalicarb
Iprovalicarb is a systemic fungicide with protective, curative, and eradicative action against a range of fungal pathogens, particularly those in the Oomycota class. herts.ac.ukontosight.aiapsnet.org It is effective against diseases such as downy mildew and late blight. youtube.comirfarm.combayer.in
The compound is used on a variety of crops, including:
Grapes nzpps.orgyoutube.combayer.in
Potatoes nzpps.orgyoutube.combayer.in
Tomatoes youtube.combayer.inimskolkata.org
Vegetables ontosight.aiapsnet.org
Iprovalicarb's systemic nature allows it to be distributed throughout the plant, providing comprehensive protection. ontosight.aiirfarm.com It works by inhibiting fungal cell wall synthesis, thereby stopping the growth and reproduction of the pathogen. youtube.comagribegri.com Research has shown that iprovalicarb can also stimulate the synthesis of chlorophyll (B73375) and other beneficial compounds in treated plants and improve fruit quality. imskolkata.orgimskolkata.org
Table 2: Agricultural and Mycological Profile of Iprovalicarb
| Aspect | Significance |
| Target Pathogens | Primarily Oomycetes, including Plasmopara viticola, Phytophthora infestans, and Pseudoperonospora spp. ontosight.aiapsnet.orgbayer.in |
| Key Diseases Controlled | Downy mildew, Late blight youtube.comirfarm.combayer.in |
| Important Crops | Grapes, Potatoes, Tomatoes, various vegetables nzpps.orgyoutube.comontosight.aibayer.in |
| Fungicidal Action | Systemic, protective, curative, and eradicative herts.ac.ukontosight.aiapsnet.org |
| Mechanism | Inhibition of fungal cell wall synthesis youtube.comagribegri.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
140923-25-7 |
|---|---|
Molecular Formula |
C18H28N2O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
propan-2-yl N-[3-methyl-1-[[(1S)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14-,16?/m0/s1 |
InChI Key |
NWUWYYSKZYIQAE-LBAUFKAWSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Other CAS No. |
140923-17-7 |
Origin of Product |
United States |
Stereochemical Considerations and Diastereoisomeric Nature of Iprovalicarb
Elucidation of the L-(R) Configuration as a Key Stereoisomer of Iprovalicarb (B1672162)
The specific stereoisomer referred to as "L-(R)-iprovalicarb" in scientific literature and databases corresponds to the isomer with the (S) configuration at the first chiral center (derived from L-valine) and the (R) configuration at the second chiral center (derived from (R)-1-phenylethylamine) nih.govnih.gov. This isomer is often identified by its IUPAC name: propan-2-yl N-[(2S)-3-methyl-1-[[(1R)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate nih.gov. The "L" designation in "this compound" is a common, albeit less formal, way to denote the stereochemistry at the valine-derived chiral center, typically indicating an (S) configuration in this context nih.govnih.gov. Research and analytical methods, such as those employing chiral chromatography or advanced spectroscopic techniques, are crucial for unequivocally identifying and characterizing this specific stereoisomer nih.gov.
Analysis of the Diastereoisomeric Composition of Technical Iprovalicarb Material
Data Table 1: Diastereoisomeric Composition of Technical Iprovalicarb
| Diastereoisomer | Configuration | Approximate Ratio in Technical Material |
| Isomer A | (S,R) | 1:1 |
| Isomer B | (S,S) | 1:1 |
Note: The ratio is approximately 1:1 for the two main diastereoisomers present in technical grade iprovalicarb.
Synthetic Pathways and Chemical Derivatization of Iprovalicarb and Analogues
Methodologies for the Chemical Synthesis of Iprovalicarb (B1672162)
Iprovalicarb, a carboxylic acid amide (CAA) fungicide, is a valinamide (B3267577) carbamate (B1207046) derivative. The synthesis of Iprovalicarb, chemically known as isopropyl 2-methyl-1-{[(RS)-1-p-tolylethyl]carbamoyl}-(S)-propylcarbamate, involves a multi-step process that couples an L-valine amino acid core with two other key fragments. The general synthetic route leverages standard peptide coupling and carbamoylation reactions.
The synthesis typically begins with the amino acid L-valine. The process involves the formation of an amide bond between the carboxyl group of an N-protected L-valine derivative and the chiral amine, (RS)-1-(p-tolyl)ethylamine. Following the amide bond formation, the protecting group on the valine nitrogen is removed, and the resulting amino group is then reacted with isopropyl chloroformate to form the final carbamate linkage. The use of L-valine as a starting material establishes the (S)-configuration at one of the two chiral centers in the final molecule. The second chiral center, located on the ethylamine (B1201723) moiety, is typically introduced as a racemic mixture, resulting in the final product being a mixture of two diastereoisomers, (S,R) and (S,S), in approximately a 1:1 ratio. herts.ac.uk
Key steps in a representative synthesis include:
Amide Coupling: L-valine is first protected at its amino group (e.g., as a Boc or Cbz derivative). The protected L-valine is then activated (e.g., using a coupling agent like DCC or EDC) and reacted with (RS)-1-(p-tolyl)ethylamine to form the amide bond.
Deprotection: The N-terminal protecting group is removed under appropriate conditions (e.g., acid treatment for Boc) to expose the free amine of the valine residue.
Carbamoylation: The final step involves the reaction of the deprotected intermediate with isopropyl chloroformate in the presence of a base to yield Iprovalicarb.
This synthetic strategy allows for the efficient construction of the core valinamide carbamate structure.
Synthetic Approaches for Targeted Stereoisomers of Iprovalicarb
Iprovalicarb possesses two chiral centers, leading to four possible stereoisomers. The commercial product is a mixture of two diastereomers. herts.ac.uk The synthesis of specific, targeted stereoisomers requires stereoselective methods to control the configuration at both chiral centers.
The (S)-configuration of the valine-derived portion is readily achieved by using the naturally occurring and commercially available L-valine as the starting material. The primary challenge lies in controlling the stereochemistry of the 1-p-tolylethylamine moiety.
To obtain a single diastereomer, two main strategies can be employed:
Use of Enantiopure Amines: Instead of starting with a racemic mixture of (RS)-1-(p-tolyl)ethylamine, a resolved, enantiomerically pure amine ((R)-1-(p-tolyl)ethylamine or (S)-1-(p-tolyl)ethylamine) is used in the amide coupling step. This approach directly leads to the formation of a single diastereomer of Iprovalicarb. The resolution of racemic amines is a well-established process in organic chemistry, often involving crystallization with a chiral acid.
Chiral Separation: The diastereomeric mixture of Iprovalicarb, synthesized using the racemic amine, can be separated into its individual (S,R) and (S,S) components. This separation is typically accomplished using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. While effective, this method is often more costly and less efficient for large-scale production compared to using resolved starting materials.
These stereoselective approaches are crucial for investigating the biological activity of individual isomers, as fungicidal efficacy can vary significantly between different stereoisomers of a compound. researchgate.netnih.gov
Design and Synthesis of Iprovalicarb Analogues for Structure-Activity Relationship Studies
To explore and optimize the fungicidal activity of Iprovalicarb, numerous analogues have been designed and synthesized for structure-activity relationship (SAR) studies. These studies involve systematic modifications of the Iprovalicarb structure to identify key pharmacophoric features and to develop new compounds with improved potency, a broader activity spectrum, or efficacy against resistant pathogens. rsc.orgrsc.orgmdpi.com
Research has focused on modifying three main parts of the molecule: the p-tolyl ring, the valine residue, and the isopropyl carbamate group.
Modifications to the Aromatic Ring: A significant area of investigation involves replacing the p-tolyl group with other substituted aromatic or heterocyclic rings. A series of substituted N-benzhydryl valinamide carbamate derivatives were synthesized by introducing various substituted aromatic rings. rsc.org Bioassays of these compounds revealed that some exhibited very good fungicidal activity. rsc.org For example, the dimethoxy-substituted aromatic analogue 9e showed higher in vitro activity against Phytophthora capsici than Iprovalicarb. rsc.org
Modifications to the Molecular Backbone: Another strategy involves altering the linker between the core structure and the aromatic ring. In one study, "stretched" analogues of Iprovalicarb were developed by introducing an additional OCH₂ linker. rsc.org The introduction of a propargyloxy group at the para-position of the phenyl ring led to a pronounced increase in fungicidal activity. rsc.org
Modifications to the Amino Acid and Carbamate Moiety: The amino acid component has also been a target for modification. Studies have explored replacing L-valine with other amino acids to understand the spatial and electronic requirements for optimal activity. For instance, novel diamide (B1670390) compounds have been synthesized by incorporating alanine (B10760859) or 2-aminobutyric acid skeletons combined with pyrazolyl and polyfluoro-substituted phenyl groups. nih.gov
The findings from these SAR studies are summarized in the table below, highlighting the impact of specific structural changes on fungicidal activity.
| Compound/Series | Structural Modification vs. Iprovalicarb | Key Research Finding | Reference |
|---|---|---|---|
| N-benzhydryl valinamide carbamates (e.g., 9e) | Replacement of the 1-p-tolylethyl group with a substituted N-benzhydryl moiety. | The dimethoxy substituted analogue (9e) showed higher in vitro activity against Phytophthora capsici than Iprovalicarb. | rsc.org |
| "Stretched" Analogues | Introduction of an OCH₂ linker between the core and the phenyl ring. | Analogues with a small group at the para-position of the phenyl ring showed excellent fungicidal activities. | rsc.org |
| Propargyloxy Analogues | Addition of a propargyloxy group to the phenyl ring of the "stretched" analogues. | A pronounced increase in fungicidal activity was observed. | rsc.org |
| Pyrazolyl Diamide Compounds | Replacement of the valinamide carbamate structure with a diamide skeleton incorporating pyrazolyl and polyfluoro-substituted phenyl groups. | Some compounds exhibited notable antifungal activity against various pathogens, including Cytospora sp. and B. cinerea. | nih.gov |
These extensive derivatization efforts demonstrate a continued search for novel fungicides based on the Iprovalicarb scaffold, aiming to enhance biological performance and manage the development of resistance in pathogenic fungi. rsc.orgnih.gov
Elucidation of the Mechanism of Action Moa of Iprovalicarb
Inhibition of Cellulose (B213188) Biosynthesis in Oomycete Pathogens
Iprovalicarb (B1672162), a member of the carboxylic acid amide (CAA) group of fungicides, functions as a systemic fungicide with protective, curative, and eradicative actions. herts.ac.uk Its primary mode of action is the inhibition of cellulose synthesis, a crucial process for the structural integrity of oomycete cell walls. herts.ac.ukresearchgate.net Oomycetes, often referred to as water molds, are distinct from true fungi in their cell wall composition. While fungal cell walls are primarily composed of chitin, oomycete cell walls contain cellulose and β-(1,3) and β-(1,6)-glucans. diva-portal.org This fundamental difference in cell wall structure makes cellulose biosynthesis an ideal target for selective fungicides like iprovalicarb, which are highly effective against oomycete pathogens such as Phytophthora infestans (the causative agent of late blight in potato and tomato) and Plasmopara viticola (the causative agent of downy mildew in grapes). researchgate.netimskolkata.org
The inhibition of cellulose synthesis by iprovalicarb disrupts the formation and development of the pathogen's cell wall. researchgate.net This disruption leads to characteristic morphological changes in the pathogen, such as the swelling of germinating cysts, which is a typical symptom of cell wall synthesis inhibitors. nih.gov By compromising the cell wall, iprovalicarb effectively halts the growth and proliferation of the oomycete, thereby preventing or controlling the spread of disease in host plants. researchgate.net The systemic nature of iprovalicarb allows it to be absorbed and translocated within the plant, providing protection to both existing and new growth. herts.ac.uk
Molecular Interactions with Cellulose Synthase (CesA) Gene Products
The molecular target of CAA fungicides, including iprovalicarb, has been identified within the cellulose synthase (CesA) enzyme complex. researchgate.net This complex is responsible for polymerizing glucose into the long chains of β-(1,4)-glucan that form cellulose microfibrils. nih.gov In oomycetes, a family of CesA genes has been identified, with specific members playing crucial roles in different life stages of the pathogen. diva-portal.org
| Gene/Protein Target | Organism | Fungicide Class | Effect of Interaction |
| Cellulose Synthase 3 (CesA3) | Phytophthora infestans | Carboxylic Acid Amides (CAAs) | Inhibition of cellulose synthesis, leading to disruption of cell wall formation. |
Spectrum of Antifungal Efficacy and Target Pathogen Interactions of Iprovalicarb
Efficacy against Economically Important Oomycete Plant Pathogens
Iprovalicarb (B1672162) exhibits high biological activity against several devastating oomycete plant pathogens that cause significant economic losses in various crops. nih.govmdpi.com
Plasmopara viticola : This pathogen is the causal agent of downy mildew in grapevines, a disease that can lead to substantial yield loss. researchgate.net Iprovalicarb is recognized for its excellent fungicidal activity against P. viticola. mdpi.comekb.eg In field studies, a combination fungicide containing iprovalicarb and propineb demonstrated a significant reduction in the severity of downy mildew.
Phytophthora infestans : The cause of late blight in potatoes and tomatoes, P. infestans is a highly destructive pathogen. researchgate.netresearchgate.net Iprovalicarb is highly effective in the control of potato late blight. researchgate.netnih.gov Laboratory studies have shown that iprovalicarb in combination with propineb effectively inhibits the mycelial growth and sporangia formation of P. infestans. ekb.eg Field trials on tomatoes have also confirmed its efficacy, with a formulation of iprovalicarb and propineb ("Melody due") moderately reducing disease incidence from 68.31% in untreated plants to 28.82%. researchgate.net
Phytophthora capsici : This pathogen affects a wide range of economically important crops, including peppers and cucurbits. nih.govresearchgate.net Research has established iprovalicarb's effectiveness in controlling P. capsici. Baseline sensitivity studies determined that the effective concentration required to inhibit 50% of mycelial growth (EC50) for 158 isolates ranged from 0.2042 to 0.5540 µg/ml, with an average of 0.3923 µg/ml. nih.govresearchgate.netresearchgate.net
Peronospora vicia : Iprovalicarb is also cited as having excellent fungicidal activity against Peronospora vicia, the causal agent of downy mildew in vetch and other legumes. ekb.egresearchgate.net
Table 1: In Vivo Efficacy of Iprovalicarb Against Oomycete Pathogens
This table summarizes the results from field studies assessing the performance of iprovalicarb-containing fungicides on host plants.
| Pathogen | Host Crop | Fungicide Formulation | Metric | Efficacy Result | Control Group Result | Source |
|---|---|---|---|---|---|---|
| Plasmopara viticola | Grapes | Iprovalicarb + Propineb | % Decrease in Severity over Control | 74.71% | N/A | pesticidestewardship.org |
| Phytophthora infestans | Tomato | Iprovalicarb + Propineb (Melody due) | % Disease Incidence | 28.82% | 68.31% | researchgate.net |
Systemic and Protective Properties of Iprovalicarb in Host Plants
Iprovalicarb possesses both systemic and protective properties, allowing it to defend plants through multiple mechanisms. researchgate.netresearchgate.net As a protectant fungicide, it forms a chemical barrier on the plant surface. nih.gov However, its key advantage lies in its systemic action, where it is absorbed into the plant tissue. nih.govgrowertalks.com
The fungicide exhibits specific patterns of movement within the plant:
Translaminar Activity : Iprovalicarb can penetrate the leaf cuticle and move from the treated leaf surface to the untreated side. ekb.eggrowertalks.com This translaminar, or "local systemic," movement creates a reservoir of the active ingredient within the leaf tissue, protecting it from the inside. nih.gov
Acropetal Movement : Once absorbed, iprovalicarb moves upward within the plant's xylem, the water-conducting tissue. nih.govekb.eg This is known as acropetal movement, which allows the fungicide to be distributed from the point of application towards the new growth and leaf tips. nih.govgrowertalks.com This ensures that young, developing leaves and shoots receive protection. growertalks.com
This combination of protective and systemic action allows iprovalicarb to offer curative and eradicative effects, meaning it can act on the pathogen even after infection has begun and can prevent further spore production (antisporulant activity). researchgate.netgrowertalks.com
In Vitro and In Vivo Antifungal Activity Assessments
The antifungal efficacy of iprovalicarb has been quantified through both laboratory (in vitro) and whole-organism (in vivo) studies.
In Vitro Activity : These assessments are conducted in a controlled laboratory setting, typically in petri dishes, to measure the direct effect of the fungicide on the pathogen's growth. A key metric from these studies is the EC50 value, which is the effective concentration of the fungicide that inhibits 50% of the fungal mycelial growth. researchgate.net For instance, the baseline sensitivity of Phytophthora capsici to iprovalicarb was determined by measuring mycelial growth on a culture medium containing the fungicide. nih.govresearchgate.netresearchgate.net Another laboratory study confirmed that an iprovalicarb-containing product inhibited the formation of mycelia and sporangia in Phytophthora infestans. ekb.eg These studies are crucial for understanding the intrinsic activity of the compound against a specific pathogen.
In Vivo Activity : These assessments evaluate the fungicide's performance in living organisms, such as on plants in greenhouse or field trials. In vivo studies provide a more practical measure of efficacy, as they account for factors like the plant's metabolism, the fungicide's movement within the plant, and environmental conditions. researchgate.net Examples include field trials where iprovalicarb was applied to grapevines to measure the reduction in downy mildew severity caused by Plasmopara viticola and to tomato plants to assess the reduction in late blight incidence caused by Phytophthora infestans. researchgate.netpesticidestewardship.org
Table 2: In Vitro Sensitivity of Phytophthora capsici to Iprovalicarb
This table presents data from a laboratory study on the mycelial growth inhibition of P. capsici isolates.
| Pathogen | Number of Isolates Tested | Metric | Range of Values (µg/ml) | Average Value (µg/ml) | Source |
|---|---|---|---|---|---|
| Phytophthora capsici | 158 | EC50 (Mycelial Growth Inhibition) | 0.2042 - 0.5540 | 0.3923 | nih.govresearchgate.netresearchgate.net |
Fungicide Resistance Dynamics and Resistance Management Strategies for Iprovalicarb
Baseline Sensitivity Distribution in Target Pathogen Populations
Establishing the baseline sensitivity of a target pathogen population to a fungicide is a critical first step in monitoring for shifts in resistance over time. This involves collecting a diverse range of pathogen isolates from regions with no prior exposure to the fungicide and determining their susceptibility, typically measured as the effective concentration required to inhibit 50% of mycelial growth (EC₅₀).
A key study on the devastating pathogen Phytophthora capsici established a baseline sensitivity to iprovalicarb (B1672162) before its widespread use. By examining 158 isolates, researchers determined the EC₅₀ values for mycelial growth inhibition. The results showed a continuous and unimodal distribution, which is characteristic of a pathogen population that has not been subjected to selection pressure from the fungicide. nih.govapsnet.org The values ranged from 0.2042 to 0.5540 µg/ml, with an average of 0.3923 µg/ml. nih.govapsnet.org This baseline data serves as a reference point to detect and quantify any future changes in the sensitivity of P. capsici populations to iprovalicarb.
| Parameter | Value (µg/ml) |
|---|---|
| EC₅₀ Range | 0.2042 - 0.5540 |
| Mean EC₅₀ | 0.3923 (±0.0552) |
| Distribution Pattern | Unimodal |
Molecular Mechanisms Underlying Resistance Development to CAA Fungicides
Iprovalicarb belongs to the Carboxylic Acid Amides (CAA) group of fungicides, designated under FRAC Code 40. nzpps.orgfrac.info The mode of action for these compounds involves the inhibition of cellulose (B213188) synthesis in the cell walls of oomycete pathogens. frac.info Resistance to CAA fungicides is linked to specific genetic mutations.
Research into the molecular basis of resistance has identified mutations in the cellulose synthase 3 gene (CesA3) as a key mechanism. frac.inforesearchgate.net For example, a single point mutation in the PvCesA3 gene has been shown to confer resistance to the CAA fungicide mandipropamid in Plasmopara viticola, the causal agent of grape downy mildew. frac.info In Phytophthora capsici, specific mutations designated as F1073L, G1105A, and V1109L in the CesA3 gene have been linked to CAA-resistance. researchgate.net
Inheritance studies have demonstrated that resistance to CAA fungicides is controlled by nuclear genes and is inherited in a recessive manner. nzpps.orgfrac.inforesearchgate.net This means that when a sensitive isolate sexually reproduces with a CAA-resistant isolate, the entire first generation (F1) of offspring is sensitive. Resistance only reappears in a portion of the second generation (F2) progeny. nzpps.orgfrac.info
Cross-Resistance Profiles of Iprovalicarb with Other Fungicide Groups (e.g., Metalaxyl, other CAA fungicides)
Cross-resistance occurs when a pathogen's resistance mechanism to one fungicide also confers resistance to other, often chemically related, fungicides. Understanding these profiles is essential for designing effective fungicide rotation programs.
Studies have consistently shown a high degree of cross-resistance among all fungicides within the CAA group (FRAC Code 40). nih.govapsnet.orgfrac.info Pathogen isolates resistant to iprovalicarb also exhibit resistance to other CAA fungicides like dimethomorph (B118703), flumorph, and mandipropamid. nih.govapsnet.orgfrac.info
Conversely, and critically for resistance management, there is no cross-resistance between iprovalicarb and fungicides from different groups with different modes of action. nih.govapsnet.org For instance, iprovalicarb-resistant isolates of P. capsici remain sensitive to fungicides such as metalaxyl (a phenylamide), azoxystrobin, chlorothalonil, cymoxanil, etridiazole, and zoxamide. nih.govapsnet.org Similarly, studies on P. viticola and other pathogens have confirmed that resistance to CAA fungicides does not confer resistance to phenylamides like mefenoxam. nzpps.orgfrac.inforesearchgate.net This lack of cross-resistance allows for the effective rotation of iprovalicarb with fungicides from other chemical groups.
| Fungicide Group | Example Compounds | Cross-Resistance with Iprovalicarb |
|---|---|---|
| Carboxylic Acid Amides (CAA) | Dimethomorph, Mandipropamid, Flumorph | Yes |
| Phenylamides | Metalaxyl, Mefenoxam | No |
| Quinone outside Inhibitors (QoI) | Azoxystrobin | No |
| Nitriles | Chlorothalonil | No |
| Cyanoacetamide-oximes | Cymoxanil | No |
| Aromatic hydrocarbons | Etridiazole | No |
| Benzamides | Zoxamide | No |
Stability of Resistance and Fitness Implications in Resistant Pathogen Isolates
The stability of resistance and the biological fitness of resistant isolates are important factors determining how quickly resistance might spread and persist in a pathogen population. If resistance is unstable or comes at a significant fitness cost (e.g., reduced growth, sporulation, or virulence), resistant strains may be outcompeted by sensitive strains in the absence of the fungicide.
The evidence regarding fitness costs associated with iprovalicarb resistance is varied depending on the pathogen. In studies with Phytophthora capsici, laboratory-generated resistance to iprovalicarb was found to be stable for at least ten subsequent generations grown on a fungicide-free medium. nih.govapsnet.org Furthermore, most of these resistant isolates showed no significant reduction in fitness; their mycelial growth, zoospore production, and virulence were comparable to their sensitive parent isolates. nih.govapsnet.org
In contrast, research on Phytophthora infestans, the causal agent of potato late blight, suggests a potential fitness cost. One study identified a trade-off between iprovalicarb resistance and the pathogen's growth rate, indicating a low evolutionary risk for resistance development in this species. nih.gov Another report noted that resistant strains of P. infestans induced by repeated treatments appeared to have reduced fitness. nzpps.org
Strategic Approaches for Resistance Mitigation and Sustainable Use
To delay the development of resistance and preserve the utility of iprovalicarb, a multi-faceted resistance management strategy is essential. plantwiseplusknowledgebank.org These strategies, often guided by organizations like the Fungicide Resistance Action Committee (FRAC), focus on minimizing selection pressure on the pathogen population. nzpps.org
Key strategic approaches include:
Alternation and Tank-Mixing: The cornerstone of resistance management is to avoid the repeated use of fungicides with the same mode of action. plantwiseplusknowledgebank.orggov.on.ca Iprovalicarb should be used in a rotational program or as a tank-mix with effective fungicides from different FRAC groups (e.g., those listed in Table 2 with no cross-resistance). pesticidestewardship.org
Preventative Use: Iprovalicarb should be applied preventatively, before the establishment of high disease levels. nzpps.org Curative or eradicant use against established, large pathogen populations increases the risk of selecting for resistant individuals. plantwiseplusknowledgebank.org
Adherence to Recommended Rates: Using fungicides at rates lower than those specified on the label is strongly discouraged as it can select for less-sensitive individuals in the population. gov.on.ca
Integrated Pest Management (IPM): Fungicide applications should be part of a broader IPM program that includes non-chemical control methods such as crop rotation, sanitation, and the use of resistant crop varieties. gov.on.cairac-online.org This holistic approach reduces reliance on any single control method.
By implementing these strategies, the selection pressure for iprovalicarb-resistant pathogen strains can be significantly reduced, promoting the sustainable use of this important fungicide. pesticidestewardship.org
L R Iprovalicarb S Influence on Host and Microbial Metabolic Pathways Indirect Effects
Impact on Plant Secondary Metabolite Biosynthesis (e.g., Anthocyanins)
Secondary metabolites in plants are crucial for defense, stress response, and quality traits of agricultural products. mdpi.comnih.govmdpi.com Fungicide applications can unintentionally influence the biosynthesis of these compounds. Studies on the effect of iprovalicarb (B1672162) on grapevines have revealed notable changes in the profile of anthocyanins, which are flavonoids responsible for the red and purple pigments in grapes and wine. longdom.orgmaxapress.com
Modulation of Microbial Metabolic Processes in Fermentation Systems (e.g., Volatile Compound Production by Yeasts)
The presence of fungicide residues in grape must can significantly modulate the metabolic activity of yeasts, such as Saccharomyces cerevisiae, during alcoholic fermentation. researchgate.net This modulation is particularly evident in the production of volatile compounds, which are key contributors to the aromatic profile of wine. nih.gov
Research on Monastrell-based wines demonstrated that iprovalicarb residues influenced the synthesis of several important volatile compounds. researchgate.netuvigo.es Specifically, an increase was observed for esters like isoamyl acetate (B1210297) and 2-phenylethyl acetate (ranging from 20% to 43% higher than control wines) and ethyl caprate and caprylate (12% to 68% increase). researchgate.net These esters are associated with desirable "fruity" and "floral" notes in wine.
Furthermore, a detailed analysis showed that iprovalicarb affected the biosynthesis of various alcohols. While the production of 2-phenylethanol (B73330) saw a modest increase of less than 30% at the highest tested dose, the concentrations of 1-butanol, 3-methyl-1-pentanol, and 4-methyl-1-pentanol (B72827) increased substantially. uvigo.es The presence of iprovalicarb also led to a significant rise in volatile acidity, a critical parameter in wine quality. uvigo.es These findings indicate that iprovalicarb residues can alter key yeast metabolic pathways, such as the Ehrlich pathway for higher alcohol synthesis and the synthesis of fatty acid ethyl esters, thereby changing the final sensory characteristics of the fermented product. nih.govuvigo.es
Table 1: Effect of Iprovalicarb on the Concentration of Selected Volatile Compounds in Monastrell-Based Wines This table is interactive. You can sort the data by clicking on the column headers.
| Volatile Compound | Variation Compared to Control Wine (%) | Potential Aromatic Contribution |
| Esters | ||
| Isoamyl acetate | +20% to +43% | Banana, fruity |
| 2-Phenylethyl acetate | +20% to +43% | Roses, floral |
| Ethyl caprylate | +12% to +68% | Fruity, apple |
| Ethyl caprate | +12% to +68% | Fruity, wine-like |
| Alcohols | ||
| 1-Butanol | +122% to +255% | Fusel, alcoholic |
| 3-Methyl-1-pentanol | +43% to +84% | - |
| 4-Methyl-1-pentanol | +30% to +53% | - |
| Methionol | +179% to +220% (at highest dose) | Cooked potato |
| 2-Phenylethanol | < +30% (at highest dose) | Rose, floral |
| Data sourced from a study on Monastrell-based wines where iprovalicarb was added to the grape must. researchgate.netuvigo.es |
Investigation of Broader Biological Interactions within Agroecosystems
As a xenobiotic and environmental contaminant, the introduction of iprovalicarb into agroecosystems can lead to broader biological interactions beyond its intended target. nih.govebi.ac.uk Fungicides, in general, can be toxic to a range of non-target organisms because they often act on fundamental biological processes not exclusive to fungi, such as energy production. acs.org
The persistence and mobility of fungicides raise concerns about the chronic exposure of biota in the surrounding environment, particularly in aquatic systems. acs.org The metabolic flexibility of microbial communities in environments that shift between oxygenated and anoxic states, such as in sediments, is crucial for ecosystem function. nih.gov The introduction of a xenobiotic like iprovalicarb could potentially disrupt these finely tuned metabolic processes, although specific research on this aspect is needed. The quality of agricultural products like onions, for example, is known to be affected by complex interactions between genotype, environment, and farming practices, which include the use of agrochemicals. researchgate.net
Advanced Analytical Methodologies in Iprovalicarb Research
Development and Validation of Chromatographic and Spectrometric Techniques (e.g., LC-MS/MS, GC-MS) for Research Applications
Chromatographic and spectrometric techniques are indispensable for the accurate and sensitive determination of iprovalicarb (B1672162) residues in diverse matrices, including agricultural commodities, environmental samples, and biological tissues. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a primary method for iprovalicarb analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices.
Studies have focused on developing and validating LC-MS/MS methods for the quantification of iprovalicarb residues in various crops such as tomato, grapes, and cucumber, as well as in soil and water samples researchgate.netnih.govresearchgate.netnih.govacs.orgresearchgate.net. These methods typically involve sample extraction using solvents like acetonitrile (B52724) or ethyl acetate (B1210297), often followed by clean-up steps utilizing solid-phase extraction (SPE) with materials like C18 or PSA cartridges researchgate.netnih.govresearchgate.netacs.org.
Validation of these analytical methods is critical and typically includes assessing parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery rates, and matrix effects researchgate.netnih.govresearchgate.netacs.orgresearchgate.netintagrijournal.org. For instance, LOD values for iprovalicarb have been reported as low as 0.001 mg kg⁻¹ nih.gov, with LOQ values around 0.01 mg kg⁻¹ researchgate.net or 0.05 µg/Kg researchgate.net, demonstrating the high sensitivity of these techniques. Recovery rates typically range from 70% to over 100%, indicating good accuracy and reliability nih.govresearchgate.netintagrijournal.org. LC-MS/MS analysis of iprovalicarb is often performed in positive polarity using Multiple Reaction Monitoring (MRM) mode, employing specific mass transitions for quantification, such as 321 > 119 (quantifier) and 321 > 203 (qualifier) nih.gov.
While LC-MS/MS is predominant, Gas Chromatography-Mass Spectrometry (GC-MS) is also a recognized technique for pesticide residue analysis, often used in conjunction with LC-MS/MS for analyzing mixtures of fungicides researchgate.netnih.gov. However, specific applications of GC-MS for iprovalicarb itself are less detailed in the provided literature compared to LC-MS/MS.
Table 1: Analytical Methods for Iprovalicarb Residue Analysis
| Technique | Matrix Analyzed | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Recovery (%) | Linearity (R²) | Key References |
| LC-MS/MS | Tomato, Grapes, Cucumber, Soil, Water, Plasma, Fruits & Vegetables | 0.001–0.016 µg/Kg or mg/kg | 0.0025–0.1 mg/kg | 70–102% | > 0.99 | researchgate.netnih.govresearchgate.netnih.govacs.orgresearchgate.netintagrijournal.orgnih.gov |
| GC-MS | (Used for other fungicides in conjunction with iprovalicarb studies) | N/A | N/A | N/A | N/A | researchgate.netnih.gov |
Application of '-Omics' Technologies (e.g., Metabolomics, Transcriptomics) for MoA and Resistance Studies
'-Omics' technologies, such as metabolomics and transcriptomics, offer powerful approaches to dissect the complex biological interactions of iprovalicarb, particularly concerning its mode of action and the development of resistance in target pathogens.
Metabolomics involves the comprehensive study of small molecules (metabolites) within biological systems. In the context of fungicide research, metabolomics can elucidate how iprovalicarb affects cellular metabolic pathways, thereby revealing its specific mode of action aua.grnih.gove-enm.org. By analyzing changes in metabolite profiles of fungal cells treated with iprovalicarb, researchers can identify key biochemical targets or pathways that the fungicide disrupts. This approach can lead to the discovery of biomarkers indicative of the fungicide's activity or toxicity and provide a deeper understanding of cellular responses to the compound e-enm.org. While specific metabolomic studies on iprovalicarb are not detailed in the provided snippets, its classification as a valinamide (B3267577) carbamate (B1207046) fungicide suggests that metabolomic investigations could reveal its impact on cellular processes such as cell wall biosynthesis or other metabolic pathways critical for fungal survival aua.grapsnet.org.
Transcriptomics , on the other hand, focuses on analyzing the complete set of RNA transcripts produced by an organism, providing insights into gene expression patterns. This technology is crucial for understanding fungicide resistance mechanisms apsnet.orgfrontiersin.orgnih.govupv.eselifesciences.org. By comparing the transcriptomes of iprovalicarb-resistant fungal strains with susceptible ones, researchers can identify genes or pathways that are differentially expressed and potentially confer resistance. Such studies can pinpoint genes encoding efflux pumps, metabolic enzymes involved in fungicide detoxification, or altered target proteins, which are common mechanisms of fungicide resistance researchgate.net. For iprovalicarb and other Carboxylic Acid Amide (CAA) fungicides, resistance has been observed in oomycete pathogens, and transcriptomic analyses could identify the genetic basis for these resistance phenomena, such as changes in genes related to cell wall synthesis or signaling pathways apsnet.orgresearchgate.net.
Table 2: Application of Omics Technologies in Iprovalicarb Research
| Omics Technology | Primary Application in Iprovalicarb Research | Key Areas of Investigation | Potential Findings/Insights | Relevant Context |
| Metabolomics | Understanding Mode of Action (MoA) | Cellular metabolic pathways, metabolite profiles, biochemical changes | Identification of key metabolic targets or pathways affected by iprovalicarb; discovery of biomarkers for MoA. | Understanding how iprovalicarb disrupts fungal metabolism aua.gr. |
| Transcriptomics | Studying Fungicide Resistance Mechanisms | Gene expression profiles, differential gene expression in resistant vs. susceptible strains | Identification of genes or pathways (e.g., transporters, metabolic enzymes, signaling pathways) conferring resistance; understanding regulatory networks involved in resistance. | Identifying genes related to resistance in oomycete pathogens to CAA fungicides like iprovalicarb apsnet.orgresearchgate.net. |
These advanced analytical methodologies are vital for comprehensive research into L-(R)-iprovalicarb, enabling precise quantification, a deeper understanding of its biological activity, and strategies to combat the evolution of resistance in agricultural settings.
Future Research Perspectives and Translational Opportunities for L R Iprovalicarb
Exploration of Novel Synergistic Combinations for Enhanced Efficacy
A primary avenue for enhancing the utility of L-(R)-iprovalicarb lies in the exploration of synergistic combinations with other fungicidal compounds. Synergism, where the combined effect of two or more fungicides is greater than the sum of their individual effects, can lead to improved disease control, broader spectrum of activity, and a reduction in the required application rates, thereby minimizing environmental impact. gcsaa.org
Research has demonstrated the synergistic potential of this compound with a variety of other fungicides. A notable example is its combination with propineb, which has shown enhanced efficacy against diseases like late blight in potatoes and downy mildew in grapes. researchgate.net Another area of investigation is the combination of this compound with copper-based fungicides, such as copper oxychloride, for the management of downy mildew in crops like cucumbers. croplife.co.za
A promising area of research involves the combination of this compound with methoxyacrylate fungicides. A patented composition has highlighted a significant synergistic effect when iprovalicarb (B1672162) is mixed with this class of fungicides, particularly against diseases caused by oomycetes. This synergy is evident in the enhanced control of cucumber downy mildew with combinations of iprovalicarb and azoxystrobin, as well as iprovalicarb and pyraclostrobin, compared to the individual application of each compound.
Table 1: Efficacy of this compound in Synergistic Combinations Against Cucumber Downy Mildew
| Fungicide Combination | Target Pathogen | Control Effect After 7 Days (%) | Control Effect After 15 Days (%) | Reference |
|---|---|---|---|---|
| 10% Iprovalicarb SC | Cucumber Downy Mildew | 84.1 | 80.2 | researchgate.net |
| 25% Azoxystrobin SC | Cucumber Downy Mildew | 72.7 | 68.6 | researchgate.net |
| Iprovalicarb + Azoxystrobin | Cucumber Downy Mildew | Control effect is obviously better than that of single agent | researchgate.net |
Future research should focus on high-throughput screening of a wider range of fungicidal partners to identify novel synergistic interactions. Investigating the molecular basis of this synergy could lead to the rational design of new combination products with optimized efficacy and resistance management properties.
Development of Innovative Resistance-Breaking Strategies
The development of fungicide resistance is a significant threat to global food security. This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Code 40), and cross-resistance among fungicides within this group has been documented. cabidigitallibrary.orgfigshare.com This means that pathogens resistant to one CAA fungicide are often resistant to others in the same group, limiting treatment options. researchgate.netfrac.inforesearchgate.net
The primary strategy for managing resistance to CAA fungicides is to prevent its development in the first place. croplife.co.za This involves a multi-faceted approach:
Rotation of Fungicides: The cornerstone of resistance management is the rotation of fungicides with different modes of action. syngenta.cagcsaa.orgcroplife.co.za Continuous use of fungicides from the same FRAC group exerts selection pressure on pathogen populations, favoring the survival and proliferation of resistant individuals. By alternating this compound with fungicides from different chemical groups, this selection pressure is diversified, making it more difficult for resistance to establish. croplife.co.za
Fungicide Mixtures: Utilizing this compound in pre-mixed formulations or tank mixes with fungicides that have a different mode of action is another effective strategy. gcsaa.orgfrac.info This approach ensures that pathogens are targeted by multiple mechanisms simultaneously, reducing the probability of resistant individuals surviving and reproducing. pesticidestewardship.org For pathogens with a moderate to high risk of resistance, such as Plasmopara viticola (grape downy mildew), it is recommended that CAA fungicides always be applied in a mixture with an effective, non-cross-resistant fungicide. cabidigitallibrary.orgnzpps.org
Limiting the Number of Applications: To further reduce selection pressure, the total number of applications of CAA fungicides per season should be limited. cabidigitallibrary.orgnzpps.org Adhering to these recommendations is crucial for the long-term sustainability of this compound as an effective disease management tool.
Innovative research in this area could explore the potential for negative cross-resistance, where resistance to one fungicide confers hypersensitivity to another. Identifying compounds that exhibit this relationship with this compound could lead to the development of highly effective rotation programs. Furthermore, the integration of predictive models for resistance development, based on pathogen biology and population genetics, could inform more precise and effective resistance management strategies at the field level. While the risk of resistance to this compound in some pathogens like Phytophthora infestans has been assessed as low, the potential for resistance in other pathogens like Phytophthora capsici is considered moderate, underscoring the importance of proactive resistance management. researchgate.netcabidigitallibrary.orgnih.gov
Contribution to Sustainable Agricultural Practices and Crop Protection
This compound's role in sustainable agriculture is multifaceted:
Integration into IPM Programs: As a systemic and protectant fungicide, this compound can be a valuable component of an IPM program. herts.ac.uk IPM strategies advocate for the use of chemical controls only when necessary and in a manner that minimizes risks to human health and the environment. epa.gov The targeted action of this compound against oomycete pathogens allows for its strategic use within a broader pest management plan that includes non-chemical control methods. herts.ac.ukncsu.edu
Environmental Profile: The environmental fate of a pesticide is a critical aspect of its sustainability. This compound is non-persistent in soil but can be more persistent in water. herts.ac.uk It has a moderate aqueous solubility and there is some risk of it leaching to groundwater. herts.ac.uk Understanding these properties allows for the development of best management practices to minimize off-target movement and environmental contamination.
Impact on Non-Target Organisms: A key consideration for sustainable crop protection is the impact of pesticides on non-target organisms. This compound is reported to be moderately toxic to birds, most aquatic organisms, and earthworms, but not toxic to honeybees. herts.ac.uk This information is crucial for conducting ecological risk assessments and for timing applications to minimize exposure to sensitive species. Future research should continue to evaluate the sub-lethal effects of this compound on a broader range of non-target organisms to further refine its use in a sustainable context.
By promoting the judicious use of this compound within IPM frameworks, leveraging synergistic combinations to reduce application rates, and strictly adhering to resistance management strategies, the agricultural industry can work towards maximizing the benefits of this important fungicide while minimizing its potential environmental impact. This approach will be essential for ensuring the long-term viability of this compound as a tool for sustainable crop protection.
Q & A
Q. Methodological Insight :
- Use agar dilution or microtiter plate assays for EC₅₀ determination.
- Monitor disease progression metrics (e.g., lesion size, sporulation rate) in greenhouse trials with controlled environmental parameters .
What methodologies are recommended for analyzing this compound residues in plant tissues, considering its persistence and mobility?
Basic Research Question
Residue analysis requires a modified QuEChERS extraction followed by LC-MS/MS for iprovalicarb and GC-MS for co-formulated compounds (e.g., propineb) . Key considerations include:
Q. Degradation Data :
| Crop | Half-life (Days) | DT₉₀ (Days) | Reference |
|---|---|---|---|
| Tomato | 1.08–4.67 | 3.6–15.3 | |
| Grapes | 9.5–13.5 | 31.8–44.6 |
How can researchers assess the resistance risk of Phytophthora species to this compound?
Advanced Research Question
Resistance risk is evaluated through:
- Baseline sensitivity assays : Determine EC₅₀ ranges in wild populations (e.g., 0.20–0.55 μg/mL for P. capsici) .
- Fitness cost analysis : Compare mycelial growth, sporulation, and virulence in resistant vs. parental strains .
- Cross-resistance screening : Test sensitivity to other carboxylic acid amide (CAA) fungicides (e.g., flumorph, dimethomorph) and non-CAA fungicides (e.g., azoxystrobin) .
Q. Key Finding :
- Cross-resistance occurs among CAAs but not with non-CAAs, suggesting distinct resistance mechanisms .
What strategies exist for decontaminating this compound residues in agricultural products?
Advanced Research Question
Effective decontamination methods include:
Q. Pre-harvest Interval (PHI) :
- A PHI of 17 days is recommended for grapes to ensure residues fall below maximum permissible intake (MPI) thresholds .
How do researchers address confirmatory data requirements for EU maximum residue limits (MRLs) of this compound?
Regulatory/Advanced Question
Post-Article 12 MRL reviews require:
Q. Current Status :
What experimental designs optimize combination therapies involving this compound?
Advanced Research Question
Combination formulations (e.g., iprovalicarb + propineb) require:
- Dose-response curves : Evaluate synergistic effects using Wadley or Colby models .
- Field trial metrics : Area under the disease progress curve (AUDPC), yield improvement, and benefit-cost ratio (BCR) .
Q. Example :
- Iprovalicarb 5.5% + propineb 61.25% reduced AUDPC by 43% in potatoes and increased yield to 16.96 t/ha .
How does this compound impact non-target plant metabolites, such as anthocyanins in wine grapes?
Advanced Research Question
Discriminant analysis of anthocyanin profiles (e.g., cyanidin glucoside, delphinidin coumaryl) and color parameters (hue angle, b*) reveals treatment-specific effects. At 5×MRL, iprovalicarb alters pigment ratios, necessitating HPLC-DAD/UV-Vis protocols for metabolite quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
